![molecular formula C7H10O3 B179074 2-(Dimethoxymethyl)furan CAS No. 1453-62-9](/img/structure/B179074.png)
2-(Dimethoxymethyl)furan
Overview
Description
2-(Dimethoxymethyl)furan is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a mono-isotopic mass of 142.062988 Da . It is also known by other names such as Furan, 2-(dimethoxymethyl)-, and 2-Furancarboxaldehyde dimethyl acetal .
Molecular Structure Analysis
The molecular structure of 2-(Dimethoxymethyl)furan consists of a furan ring with a dimethoxymethyl group attached . The compound has 3 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Dimethoxymethyl)furan are not available, furan compounds are known to undergo reactions such as the [4+2]-cycloaddition, also known as the Diels-Alder reaction .Physical And Chemical Properties Analysis
2-(Dimethoxymethyl)furan has a density of 1.1±0.1 g/cm3, a boiling point of 111.8±25.0 °C at 760 mmHg, and a vapor pressure of 26.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.6±3.0 kJ/mol and a flash point of 22.7±12.1 °C . The compound has a molar refractivity of 36.2±0.3 cm3 and a molar volume of 135.0±3.0 cm3 .Scientific Research Applications
Biomass Conversion and Sustainable Development
“2-(Dimethoxymethyl)furan” may play a role in the conversion of non-edible biomass raw materials into utilizable chemicals. This process is crucial for achieving sustainable resource development in an environmentally friendly manner. For example, furan derivatives like 2,5-furanodicarboxylic acid (FDCA) are promising for polymerization with ethylene glycol to obtain Polyethylene 2,5-furandicarboxylate (PEF), which can serve as an alternative to polyethylene terephthalate (PET) .
Antibacterial Agents
Furan derivatives have been explored for their antibacterial properties. While specific studies on “2-(Dimethoxymethyl)furan” are not directly mentioned, it’s possible that this compound could be synthesized and tested for similar applications given the broad interest in furan compounds as potential antibacterial agents .
Chemical Manufacturing
The broader category of furan platform chemicals (FPCs), which includes various furan derivatives, is used beyond fuels and plastics. They face challenges in scaling from lab to large-scale manufacture, which indicates a research interest in optimizing processes involving compounds like “2-(Dimethoxymethyl)furan” for industrial applications .
Epoxy Resins Synthesis
Furan derivatives are also significant in the synthesis of epoxy resins. The preparation of diamines and diepoxy monomers from furan derivatives obtained from natural cellulose and hemicellulose feedstocks is a growing field. “2-(Dimethoxymethyl)furan”, due to its structure, might be involved in such synthesis processes .
Future Directions
properties
IUPAC Name |
2-(dimethoxymethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAKXNQOMNLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473395 | |
Record name | 2-(dimethoxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)furan | |
CAS RN |
1453-62-9 | |
Record name | 2-(Dimethoxymethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(dimethoxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furaldehyde dimethylacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Dimethoxymethyl)furan relate to biofuel production?
A1: 2-(Dimethoxymethyl)furan (DOF) is a potential biofuel candidate or additive that can be synthesized from fructose. [] This process involves a two-step dehydration/acetalization reaction in the presence of a solid acid catalyst. [] First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in a dimethylsulfoxide (DMSO) solvent. [] Then, methanol is introduced, reacting with 5-HMF to produce DOF. [] This approach offers a promising pathway for converting complex carbohydrates into valuable biofuel components.
Q2: Can 2-(Dimethoxymethyl)furan be found in natural sources, and what applications might it have?
A3: Yes, 2-(Dimethoxymethyl)furan has been identified as a constituent of the ethyl acetate extract obtained from Cassia fistula fruit pods. [] This fraction, particularly rich in rhein, displays noteworthy antiquorum sensing properties against Pseudomonas aeruginosa. [] This activity is potentially valuable for developing novel treatments for infections caused by this bacterium, especially given the rising challenge of antibiotic resistance. []
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